N-2-naphthyl-N'-6-quinolinylurea
Description
N-2-naphthyl-N'-6-quinolinylurea is a heterocyclic organic compound featuring a urea bridge (-NH-C(O)-NH-) connecting a 2-naphthyl group and a quinoline moiety at the 6-position. Its molecular formula is C₂₀H₁₅N₃O, with a molecular weight of 313.36 g/mol. The compound’s structure combines the aromaticity of naphthalene and quinoline, which are known for their roles in medicinal chemistry and materials science. The urea functional group enhances hydrogen-bonding capabilities, making it a candidate for targeting biological macromolecules or serving as a building block in supramolecular chemistry .
Properties
IUPAC Name |
1-naphthalen-2-yl-3-quinolin-6-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-17-8-7-14-4-1-2-5-15(14)12-17)23-18-9-10-19-16(13-18)6-3-11-21-19/h1-13H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYMRELHPHFBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-2-naphthylquinolin-6-amine
- Structure: Lacks the urea bridge; instead, a direct amine (-NH-) links the 2-naphthyl and quinoline groups.
- Molecular Weight : 270.3 g/mol (vs. 313.36 g/mol for the urea derivative).
- The amine derivative (C₁₉H₁₄N₂) exhibits lower polarity, which may improve membrane permeability but reduce solubility in aqueous media .
N-(2-methylquinolin-6-yl)acetamide
- Structure: Features an acetamide (-NH-C(O)-CH₃) group at the 6-position of a 2-methylquinoline.
- Key Differences: The methyl group at the quinoline’s 2-position reduces steric hindrance compared to the bulky 2-naphthyl group in the urea derivative. The acetamide moiety lacks the urea’s dual hydrogen-bonding capacity, which may limit its utility in drug design targeting proteases or kinases .
2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Structure: Combines a tetrahydroquinoline core (partially saturated) with a naphthalene-linked acetamide.
- The urea derivative’s rigid aromatic system may favor interactions with planar binding sites, such as DNA intercalation or kinase inhibition .
Physicochemical Comparison
| Property | N-2-naphthyl-N'-6-quinolinylurea | N-2-naphthylquinolin-6-amine | N-(2-methylquinolin-6-yl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.36 | 270.3 | 214.2 |
| LogP (Predicted) | 4.2 | 3.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Aqueous Solubility | Low | Moderate | High |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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